Fasicularin

Beschreibung

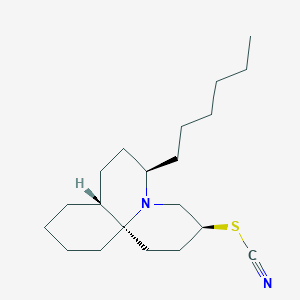

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H34N2S |

|---|---|

Molekulargewicht |

334.6 g/mol |

IUPAC-Name |

[(3S,6R,8aR,12aR)-6-hexyl-1,2,3,4,6,7,8,8a,9,10,11,12-dodecahydrobenzo[j]quinolizin-3-yl] thiocyanate |

InChI |

InChI=1S/C20H34N2S/c1-2-3-4-5-9-18-11-10-17-8-6-7-13-20(17)14-12-19(23-16-21)15-22(18)20/h17-19H,2-15H2,1H3/t17-,18-,19+,20-/m1/s1 |

InChI-Schlüssel |

VMURKEGWZZKIHB-YSTOQKLRSA-N |

Isomerische SMILES |

CCCCCC[C@@H]1CC[C@H]2CCCC[C@]23N1C[C@H](CC3)SC#N |

Kanonische SMILES |

CCCCCCC1CCC2CCCCC23N1CC(CC3)SC#N |

Synonyme |

(+-)-fasicularin fasicularin |

Herkunft des Produkts |

United States |

Isolation and Dereplication Methodologies for Fasicularin

Source Organism Identification and Collection

Fasicularin was first isolated from the marine ascidian Nephteis fasicularis. mathewsopenaccess.comresearchgate.net These organisms, commonly known as sea squirts, are filter-feeding marine invertebrates. The initial collection of Nephteis fasicularis that led to the discovery of this compound was conducted in Pohnpei, Micronesia. mathewsopenaccess.comresearchgate.net Ascidians of the family Polycitoridae have also been identified as sources of related tricyclic alkaloids, suggesting a potential for this compound or its derivatives to be present in other species within this family. mdpi.com

Extraction Protocols from Biological Matrixes

The extraction of this compound from the biological matrix of Nephteis fasicularis involves a systematic process to separate the compound from the multitude of other cellular components. The general protocol begins with the lyophilization (freeze-drying) of the collected ascidian specimens to remove water. nih.gov Following this, the dried material is subjected to extraction with an organic solvent, typically methanol (B129727). nih.gov

The resulting crude methanol extract contains a complex mixture of compounds. To partition the components based on their polarity, the extract is often subjected to a solvent-solvent partitioning scheme. For instance, the methanol extract can be partitioned between an organic solvent and water. The organic layer, which would contain this compound and other lipophilic to moderately polar compounds, is then concentrated to yield an oily residue. mdpi.com This crude extract serves as the starting material for further purification.

Advanced Chromatographic Separation Techniques

The purification of this compound from the crude extract necessitates the use of advanced chromatographic techniques to resolve this specific alkaloid from a complex mixture of related compounds and other metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a crucial tool in the final purification stages of this compound. researchgate.netnih.govunibo.it Reversed-phase HPLC, utilizing columns such as C18, is commonly employed. mdpi.comunibo.it This technique separates compounds based on their hydrophobicity. A typical mobile phase consists of a gradient of methanol and water, sometimes with the addition of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.comunibo.it

Chiral HPLC has also been instrumental in the analysis and synthesis of this compound and its stereoisomers, allowing for the separation of enantiomers. researchgate.net This is particularly important in total synthesis efforts to verify the stereochemistry of the synthesized molecule and compare it to the natural product. researchgate.net

Countercurrent Chromatography and Other Preparative Methods

Countercurrent Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that offers a significant advantage in natural product isolation by avoiding the use of solid stationary phases, which can lead to irreversible adsorption and degradation of sensitive compounds. nih.govresearchgate.net While specific applications of CCC for the initial isolation of this compound are not extensively detailed in the primary literature, it is a powerful method for separating alkaloids from complex mixtures. researchgate.net The technique relies on the differential partitioning of solutes between two immiscible liquid phases. ontosight.ai The selection of a suitable biphasic solvent system is critical for successful separation. nih.gov

Other preparative chromatographic methods, such as silica (B1680970) gel column chromatography, are typically used in the initial fractionation of the crude extract. mdpi.com This technique separates compounds based on their polarity, with a step gradient of solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate (B1210297), and methanol) used to elute the compounds from the column. mdpi.com

Dereplication Strategies for Natural Product Identification

Dereplication is a critical step in modern natural product discovery, aiming to rapidly identify known compounds in a complex mixture to avoid their time-consuming reisolation. openaccessjournals.com For a novel compound like this compound at the time of its discovery, dereplication would have involved comparing its spectral data against databases of known natural products.

Modern dereplication strategies for marine natural products often involve a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. dntb.gov.ua LC-MS provides the molecular weight and fragmentation pattern of the compounds in a mixture, which can be searched against databases like MarinLit, a comprehensive database of marine natural products. rsc.org The structural features of this compound, such as its unique tricyclic core and the presence of a thiocyanate (B1210189) group, would have been key identifiers in this process. researchgate.net The interpretation of 1D and 2D NMR data is then used to elucidate the complete structure of any potentially new compounds. researchgate.net

The following table summarizes the key analytical techniques and their role in the isolation and characterization of this compound.

| Technique | Application in this compound Research | References |

| High-Performance Liquid Chromatography (HPLC) | Final purification of this compound from complex mixtures. | mdpi.comresearchgate.netnih.govunibo.it |

| Chiral HPLC | Separation of stereoisomers and confirmation of absolute configuration in total synthesis. | researchgate.net |

| Countercurrent Chromatography (CCC) | Preparative separation of alkaloids from crude extracts. | nih.govresearchgate.netontosight.ai |

| Silica Gel Chromatography | Initial fractionation of crude extracts based on polarity. | mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Rapid identification of known compounds (dereplication) and determination of molecular weight. | dntb.gov.uarsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure of this compound. | researchgate.net |

Elucidation of Fasicularin S Complex Molecular Architecture

High-Resolution Mass Spectrometry for Elemental Composition and Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. illinois.edufiveable.me This method provides highly accurate mass measurements, often to four decimal places, which allows for the unambiguous determination of a compound's molecular formula. illinois.eduplasmion.com For Fasicularin, HRMS analysis is crucial in confirming its molecular formula of C₂₀H₃₄N₂S. nih.gov This information is derived from the exact mass-to-charge ratio (m/z) of the molecular ion, which can be measured with exceptional precision, thereby distinguishing it from other potential formulas with the same nominal mass. fiveable.mentnu.edu The high accuracy of HRMS helps to confirm the presence and number of carbon, hydrogen, nitrogen, and sulfur atoms within the molecule. iupac.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₃₄N₂S | nih.gov |

| Exact Mass | 334.24427027 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules, providing insights into the connectivity of atoms and their spatial arrangement. libretexts.orguwm.edu The structural assignment of this compound was heavily reliant on a suite of NMR experiments. ntu.edu.sg

1D and 2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to piece together the complex framework of this compound. nih.govmdpi.com

¹H and ¹³C NMR: 1D NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. ox.ac.ukemerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations, which helps to identify adjacent protons within the molecular structure. emerypharma.comprinceton.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for the assignment of protons to their corresponding carbons. princeton.edubruker.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are vital for determining the stereochemistry of a molecule. princeton.edu They identify protons that are close in space, even if they are not directly connected through bonds. This information was critical in establishing the relative stereochemistry of the various stereocenters within the this compound molecule. researchgate.net

Table 2: Key NMR Data for this compound

| Experiment | Information Obtained |

|---|---|

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. |

| ¹³C NMR | Reveals the number and electronic environment of carbon atoms. |

| COSY | Establishes proton-proton (H-H) connectivities through bonds. |

| HMQC/HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, aiding in skeletal assembly. |

Advanced NMR Techniques for Chiral Discrimination

While standard NMR can determine relative stereochemistry, establishing the absolute configuration often requires specialized techniques. rsc.org In recent years, new NMR methods have been developed that can directly distinguish between enantiomers without the need for chiral derivatizing agents. nih.govkit.eduresearchgate.net These advanced techniques exploit subtle differences in the interaction of enantiomers with the magnetic field. nih.govscispace.com Although specific application of these very recent techniques to this compound is not detailed in the primary literature, they represent a powerful future tool for the direct determination of absolute stereochemistry in complex natural products.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

The most definitive method for determining the absolute stereochemistry of a crystalline compound is single-crystal X-ray crystallography. soton.ac.uk This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice. For this compound, X-ray crystallographic analysis of a suitable derivative was instrumental in unambiguously establishing its absolute configuration. acs.orgresearchgate.net While the natural product itself may not always form crystals of sufficient quality, derivatization can often overcome this limitation. sci-hub.se The resulting crystal structure provides incontrovertible proof of the spatial arrangement of all atoms, solidifying the stereochemical assignments made through NMR and other methods. nih.gov

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry has become an increasingly powerful tool in the structural elucidation of natural products. researchgate.netchemrxiv.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts and other spectroscopic properties for different possible stereoisomers of a molecule. mdpi.com By comparing the calculated data with the experimental spectra, the most likely structure can be identified. rsc.org In the context of this compound, computational modeling could be used to corroborate the stereochemical assignments derived from NMR and X-ray crystallography, providing an additional layer of confidence in the final determined structure. nih.govscholaris.ca These theoretical approaches are particularly valuable when experimental data is ambiguous or when seeking to understand the conformational preferences of the molecule.

Biosynthetic Investigations of Fasicularin

Proposed Biosynthetic Pathways and Precursors

While no dedicated studies have elucidated the biosynthetic route to fasicularin, plausible pathways can be hypothesized by examining its structural components and comparing it to co-occurring or analogous marine alkaloids, such as the lepadiformines and cylindricines. ntu.edu.sgsioc-journal.cn this compound is a member of a unique class of tricyclic marine alkaloids characterized by a perhydropyrido[2,1-j]quinoline core skeleton. sioc-journal.cn These alkaloids are often considered to be of polyketide or mixed polyketide-amino acid origin. nih.govnih.govresearchgate.net

A plausible biosynthetic hypothesis for the this compound core involves a polyketide pathway. Polyketides are synthesized by the sequential condensation of simple carboxylate units, such as acetate (B1210297) and propionate (B1217596), by large multienzyme complexes known as polyketide synthases (PKS). nih.govnih.govmdpi.com The carbon backbone of this compound, including the decalin ring system and the hexyl side chain, could theoretically be assembled from a linear polyketide chain derived from acetate and/or propionate precursors. This linear chain would then undergo a series of intramolecular cyclizations and redox modifications to form the characteristic tricyclic structure.

Alternatively, the biosynthesis may involve key amino acid precursors, a common theme in alkaloid biosynthesis. mdpi.comrsc.orgmdpi.com For instance, lysine (B10760008) is a known precursor for piperidine-containing alkaloids found in some marine organisms. mdpi.com Given the piperidine (B6355638) C-ring of this compound, lysine could serve as a foundational building block. The remainder of the carbon skeleton could be derived from a polyketide pathway, suggesting a mixed biosynthetic origin. Other amino acids, such as phenylalanine or tyrosine, are also common precursors for a wide array of marine alkaloids, but their direct role in this compound biosynthesis is less apparent based on its structure. mdpi.com

A significant and unusual feature of this compound is its thiocyanate (B1210189) (-SCN) group. ntu.edu.sgnih.gov The biosynthetic origin of this functional group in marine natural products is an area of active investigation. Studies on other marine organisms, particularly sponges, have shown that inorganic cyanide and thiocyanate can be incorporated into secondary metabolites. researchgate.netnih.gov It is proposed that a dedicated enzymatic system, possibly involving a sulfurtransferase like rhodanese, facilitates the conversion of cyanide to thiocyanate, which is then enzymatically attached to an advanced biosynthetic intermediate. nih.gov The co-occurrence of isothiocyanates and thiocyanates in related alkaloids like the cylindricines further supports the idea of a flexible enzymatic system capable of incorporating this ambident nucleophile. researchgate.net

Table 1: Hypothetical Precursors for this compound Biosynthesis

| Precursor Type | Specific Precursor(s) | Proposed Contribution |

| Polyketide | Acetate, Propionate | Formation of the main carbon skeleton |

| Amino Acid | L-Lysine | Potential source of the piperidine ring |

| Inorganic Salt | Cyanide (CN⁻), Thiocyanate (SCN⁻) | Origin of the thiocyanate functional group |

Enzymatic Studies in Biosynthesis

As of now, there are no published studies that have identified or characterized any specific enzymes involved in the biosynthesis of this compound. The elucidation of the enzymatic cascade responsible for constructing the this compound molecule awaits future research.

Hypothetically, the biosynthesis would involve several classes of enzymes:

Polyketide Synthases (PKS): If the backbone is of polyketide origin, modular or iterative PKS enzymes would be responsible for its assembly. nih.govmdpi.com

Cyclases: Specific cyclase enzymes would be required to orchestrate the intramolecular cyclizations of the linear precursor to form the three-ring system.

Reductases and Oxidases: Various oxidoreductases would be needed to modify the oxidation states at different positions of the molecule.

Sulfurtransferases/Thiocyanating Enzymes: A key enzymatic step would be the attachment of the thiocyanate group, a process for which the enzymatic basis in marine invertebrates is still poorly understood. nih.gov

It is also plausible that the biosynthesis of this compound is not carried out by the ascidian itself, but by a symbiotic microorganism. nih.govresearchgate.net Many natural products isolated from marine invertebrates have been traced back to their microbial symbionts. researchgate.net Future research involving the separation of the ascidian's cells from its microbial community could shed light on the true producer of this compound and would be a critical step toward identifying the biosynthetic enzymes.

Isotopic Labeling Experiments to Elucidate Biosynthetic Routes

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. nih.govbritannica.com In this method, potential precursors enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H) are supplied to the producing organism. slideshare.net The position of these isotopes in the final natural product is then determined, revealing how the precursor was incorporated and rearranged.

To date, no isotopic labeling experiments have been reported in the scientific literature to investigate the biosynthesis of this compound. Such studies would be invaluable in confirming or refuting the proposed biosynthetic pathways.

Table 2: Potential Isotopic Labeling Studies for this compound

| Labeled Precursor | Isotope | Information to be Gained |

| [¹³C]-Acetate | ¹³C | To determine if the carbon skeleton is derived from a polyketide pathway. |

| [¹³C, ¹⁵N]-Lysine | ¹³C, ¹⁵N | To investigate the potential role of lysine in the formation of the piperidine ring. |

| K¹⁴CN or K¹⁴SCN | ¹⁴C | To confirm the direct incorporation of cyanide or thiocyanate into the molecule. |

Conducting these experiments presents significant challenges, including the difficulty of maintaining the ascidian Nephteis fasicularis in a laboratory setting and the efficient delivery of labeled precursors to the site of biosynthesis. Overcoming these hurdles will be essential to unraveling the biosynthetic puzzle of this compound.

Chemical Synthesis of Fasicularin and Its Analogues

Retrosynthetic Analysis Strategies for the Tricyclic Core

The retrosynthetic analysis of fasicularin reveals several key disconnections that have formed the basis of various synthetic approaches. A common strategy involves dissecting the tricyclic system into more manageable building blocks. Many approaches disconnect the C-ring, often targeting a bicyclic A/B ring system intermediate, such as a decahydroquinoline (B1201275) derivative. researchgate.netntu.edu.sg From this intermediate, the piperidine (B6355638) C-ring can be constructed in the later stages of the synthesis.

Another general retrosynthetic approach involves the formation of the azaspirocyclic BC-ring system first, followed by the construction of the A-ring. ntu.edu.sgntu.edu.sg This strategy hinges on the stereoselective formation of the spirocyclic core, which is then elaborated to form the complete tricyclic framework. Some syntheses also begin with the AC-ring system, an indolizidine core, and subsequently build the B-ring. ntu.edu.sg Tandem cyclization approaches that form multiple rings in a single cascade reaction have also been explored to enhance synthetic efficiency. ntu.edu.sg

Total Synthesis Approaches

A variety of powerful chemical transformations have been employed to achieve the total synthesis of this compound and its analogues. These methods showcase the ingenuity and advancement of modern synthetic organic chemistry.

Intramolecular Hetero-Diels-Alder Cycloadditions

The intramolecular hetero-Diels-Alder reaction has proven to be a powerful tool for the construction of the this compound core. The Kibayashi group pioneered the first total synthesis of racemic this compound utilizing a stereocontrolled intramolecular hetero-Diels-Alder reaction of an N-acylnitroso moiety with an exocyclic diene. researchgate.netnih.govjst.go.jpoup.com This key step allowed for the simultaneous formation of the trans-fused decahydroquinoline ring system and the introduction of the nitrogenated quaternary center in a single transformation. researchgate.netoup.com

By strategically placing a bromine substituent on the diene, the stereoselectivity of the cycloaddition could be controlled to favor the desired trans-fused product. nih.gov The resulting cycloadduct was then elaborated through a series of steps to complete the synthesis of (±)-fasicularin. nih.gov This approach was also successfully applied to the synthesis of (±)-lepadiformine, a related marine alkaloid. researchgate.netoup.com

N-Acyliminium Ion-Initiated Spirocyclization Strategies

N-Acyliminium ion chemistry has been extensively used in the synthesis of this compound and related alkaloids. These reactive intermediates can undergo intramolecular cyclization with a tethered nucleophile to form spirocyclic structures, which are key intermediates in several synthetic routes. nih.govjst.go.jp

The Kibayashi group developed a highly efficient synthesis of (-)-fasicularin using an N-acyliminium ion-initiated intramolecular spirocyclization. jst.go.jpresearchgate.net In this approach, a conjugated diene acted as the π-nucleophile, attacking the N-acyliminium ion to form the spirocyclic core with high stereoselectivity. oup.com This strategy proved to be concise and highly effective. oup.com Hsung and coworkers also utilized a similar N-acyliminium ion/diene cyclization in their approach to the related cylindricine alkaloids. nih.gov

More recently, a modified Speckamp cyclization, which is a type of N-acyliminium ion cyclization, has been employed to directly construct the spiro AB ring system of lepadiformine (B1252025), a this compound analogue. acs.org This method allows for the efficient and stereoselective formation of the azaspiro ring system. acs.org

Chiral N-Alkoxyamide Methodologies

A novel and elegant approach to the asymmetric total synthesis of this compound has been developed utilizing a chiral N-alkoxyamide strategy. thieme-connect.comresearchgate.net This method, pioneered by Chida and Sato, involves the incorporation of a chiral alkoxy group onto the amide nitrogen. thieme-connect.comfrontiersin.org This modification alters the reactivity of the amide, enabling two key transformations: aza-spirocyclization and a reductive Strecker reaction. thieme-connect.comresearchgate.net

The chiral N-alkoxy group serves as a stereocontrol element, directing the stereochemical outcome of the key bond-forming reactions to establish two consecutive stereocenters. thieme-connect.comresearchgate.net Density functional theory (DFT) calculations have indicated that the pyramidalization of the N-alkoxyamide nitrogen is crucial for the desired reactivity in the aza-spirocyclization step. thieme-connect.com The synthesis also features a highly diastereoselective iridium-catalyzed reductive Strecker reaction of an N-alkoxylactam to introduce an aminonitrile functionality. thieme-connect.comfrontiersin.org

Epimerization-Controlled Synthetic Routes

An innovative strategy for the synthesis of (±)-fasicularin has been developed that relies on a thermodynamically controlled double consecutive epimerization process. researchgate.netnih.govacs.orgacs.org This approach starts from a readily available 8a-cyanodecahydroquinoline framework and utilizes a base-mediated intramolecular cyclization to establish the spiral quaternary center. researchgate.net

A key feature of this synthesis is an unexpected pair of consecutive epimerizations at two adjacent stereocenters, which ultimately leads to the desired thermodynamically more stable stereochemistry of the this compound core. researchgate.netnih.govacs.orgacs.org The mechanism of this epimerization has been investigated through deuterium-labeling experiments. researchgate.net This strategy allows for the efficient construction of the tricyclic core from simple starting materials. nih.govacs.orgacs.org

Gold-Catalyzed Cyclization Pathways

Gold catalysis has emerged as a powerful tool in modern organic synthesis, and it has been successfully applied to the total synthesis of this compound. organic-chemistry.orgthieme-connect.comorganic-chemistry.org A recent enantioselective total synthesis of (–)-fasicularin by Fuwa and coworkers features a diastereoselective gold-catalyzed cyclization of an enyne as the key step. organic-chemistry.org This reaction constructs a substituted pyrrolidine (B122466) ring, which is a crucial component of the this compound structure. organic-chemistry.org

In another approach, a gold-catalyzed intramolecular alkyne hydroamination/iminium formation/allylation cascade has been utilized to construct a key spirocyclic intermediate. thieme-connect.com Gold catalysts are known for their ability to activate alkynes and other π-systems, enabling a variety of complex transformations, including polyene cyclizations, which are valuable in the synthesis of polycyclic natural products. researchgate.netrsc.org

Enantioselective Synthesis Strategies

Producing a single, specific enantiomer of this compound is crucial, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Chemists have devised several strategies to control the three-dimensional arrangement of atoms during the synthesis.

Another successful approach employs substrate-controlled diastereoselective reactions starting from a chiral precursor. The Kibayashi group utilized a spirocyclic enone intermediate, which was central to their syntheses of related marine alkaloids. jst.go.jpnih.gov The enantioselective synthesis of (-)-fasicularin was achieved from this key intermediate. jst.go.jp Stereocontrol was established through the use of chiral reducing agents, such as (R)-BINAL-H, to set a key alcohol stereocenter. jst.go.jp This alcohol then directed subsequent reactions to form the final tricyclic framework. The final thiocyanate (B1210189) group was installed under Mitsunobu conditions, leading to the first enantioselective total synthesis of (-)-fasicularin in 11 steps. jst.go.jp

The use of materials from the chiral pool is also a valid strategy. For instance, syntheses of related alkaloids in the same family have started from precursors like (S)-pyroglutamic acid, which provides a stereochemically defined starting point for the construction of the rest of the molecule. nih.gov

| Strategy | Key Reagent/Intermediate | Purpose | Reference |

| Chiral N-Alkoxyamide | Chiral N-alkoxyamine hydrochloride | Controls reactivity and stereoselectivity in aza-spirocyclization and reductive Strecker reaction. | nih.govacs.org |

| Substrate-Controlled Diastereoselection | (R)-BINAL-H | Stereoselective reduction of a spirocyclic enone to establish a key alcohol stereocenter. | jst.go.jp |

| Chiral Pool Starting Material | (S)-pyroglutamic acid | Provides an enantiomerically pure starting block for the synthesis of related alkaloids. | nih.gov |

Convergent vs. Linear Synthetic Pathways

The synthesis of this compound has been approached using both methodologies. An example of a convergent strategy was reported by Funk and Maeng. Their total synthesis of racemic this compound involved a key intermolecular Diels-Alder cycloaddition between a 2-(triflamido)acrolein and a diene. acs.org This reaction rapidly assembled the core trans-perhydroisoquinoline ring system by bringing two major fragments together. acs.org

Other syntheses can be viewed as more linear. For example, the retrosynthetic analysis described by the Dake group for a formal synthesis of this compound shows a more sequential construction of the rings, starting from a simpler cyclic precursor and building complexity step-by-step. ntu.edu.sg

A related and powerful concept is that of a divergent synthesis , where a common intermediate is used to produce a variety of structurally related compounds. Several research groups have leveraged this approach to access not only this compound but also other members of the cylindricine/lepadiformine family of alkaloids. nih.govresearchgate.net For instance, the Kibayashi group used a single spirocyclic enone intermediate as a branching point to synthesize both (+)-cylindricine C and (-)-fasicularin, demonstrating the efficiency of a divergent strategy. jst.go.jpnih.gov More recently, a divergent synthesis hinging on a chemoselective dyotropic rearrangement of β-lactams has been developed to access (–)‐lepadiformine A, (+)‐cylindricine C, and (–)‐this compound from a common precursor. researchgate.netresearchgate.net

| Pathway Type | Description | Example in this compound/Related Syntheses | Reference |

| Linear | The molecule is assembled in a sequential, step-by-step manner. | Stepwise construction of the tricyclic system from a spirocyclic precursor. | ntu.edu.sg |

| Convergent | Independently synthesized fragments are coupled at a late stage. | Intermolecular Diels-Alder reaction to form the core ring structure. | acs.org |

| Divergent | A common intermediate is elaborated into multiple distinct target molecules. | A single spirocyclic enone used to synthesize both (-)-fasicularin and (+)-cylindricine C. | jst.go.jpnih.govresearchgate.net |

Strategic Modifications for Analogue Generation

The synthesis of this compound analogues is crucial for understanding its mechanism of action and for developing new therapeutic agents. Strategic modifications allow chemists to probe how different parts of the molecule contribute to its biological activity.

One key area for modification is the tricyclic core. The synthetic routes developed for this compound can be adapted to produce structurally related alkaloids. As mentioned, the syntheses of this compound, cylindricine C, and lepadiformine are often intertwined. nih.govresearchgate.net These alkaloids differ in the stereochemistry at certain positions and in the nature of the substituent on the piperidine or pyrrolidine ring. ntu.edu.sg By strategically altering the reaction conditions or intermediates, chemists can divert the synthesis towards one alkaloid or another. For example, Kibayashi's synthesis demonstrated that the choice of reagents following the creation of a key amino alcohol intermediate could lead to either cylindricine or this compound scaffolds. jst.go.jp

Late-stage functionalization is another powerful tool for generating analogues. This involves modifying a functional group on the nearly completed this compound skeleton. The amide (or lactam) functionality within the this compound core is a prime target for such modifications. researchgate.netresearchgate.net Reductive functionalization techniques can transform the relatively inert amide group into various other functionalities, allowing for the introduction of diverse substituents. researchgate.net This approach enables the creation of a library of analogues from a common late-stage intermediate, which is highly efficient for structure-activity relationship (SAR) studies. The synthesis of related alkaloids has shown the utility of manipulating the lactam carbonyl to introduce substituents stereoselectively, a strategy directly applicable to generating this compound analogues. researchgate.net

| Modification Strategy | Target Location/Method | Purpose | Reference |

| Intermediate Diversion | Diverting from a common intermediate (e.g., spirocyclic enone, amino alcohol). | To synthesize different members of the alkaloid family (e.g., cylindricines, lepadiformines). | jst.go.jpnih.govresearchgate.net |

| Late-Stage Functionalization | Chemical manipulation of the amide/lactam functionality in the tricyclic core. | To introduce diverse chemical groups and create a library of analogues for SAR studies. | researchgate.netresearchgate.net |

Mechanistic Dissection of Fasicularin S Biological Activities

Cellular and Molecular Targets Identification

Initial biological evaluations of fasicularin pointed towards its potential to damage cellular DNA, suggesting that this macromolecule is a primary target. nih.govresearchgate.net This hypothesis was substantiated by studies showing its activity against DNA repair-deficient yeast strains. nih.gov The core of this compound's bioactivity lies in its chemical structure, specifically a perhydropyrido[2,1-j]quinoline skeleton, which facilitates its interaction with cellular components. chimia.chntu.edu.sgntu.edu.sg

The cytotoxic effects of this compound are attributed to its ability to act as a DNA alkylating agent. ntu.edu.sgjst.go.jpnih.gov This mechanism is initiated by the formation of a highly reactive aziridinium (B1262131) ion. nih.govntu.edu.sgresearchgate.netnih.govntu.edu.sgresearchgate.netacs.org This reactive intermediate is the key to this compound's ability to covalently modify biological macromolecules, with DNA being a principal target. chimia.ch

DNA Alkylation Mechanism via Aziridinium Ion Formation

The mechanism of DNA alkylation by this compound is a process that begins with the intramolecular displacement of the thiocyanate (B1210189) group. This leads to the formation of a strained, three-membered aziridinium ring. ntu.edu.sgntu.edu.sg This electrophilic species is highly reactive and primed for nucleophilic attack. nih.gov

This process is analogous to the mechanism employed by well-established anticancer drugs like mechlorethamine, melphalan, and chlorambucil, making this compound the first natural product identified to generate a DNA-alkylating aziridinium ion in this manner. nih.govresearchgate.netresearchgate.net The formation of this aziridinium ion is the rate-determining step in the hydrolysis of similar aromatic nitrogen mustards. acs.org The thiocyanate anion released during this process has been shown to be non-damaging to DNA on its own. nih.gov

Interactions with Biological Macromolecules (e.g., DNA)

Once formed, the this compound-derived aziridinium ion readily interacts with electron-rich sites on biological macromolecules. oncohemakey.com DNA, with its numerous nucleophilic centers, is a primary target. nih.govchimia.chresearchgate.net

Specifically, research has demonstrated that this compound selectively alkylates guanine (B1146940) residues within the DNA duplex. nih.govntu.edu.sgnih.govresearchgate.net The N7 position of guanine is the primary site of this alkylation. ntu.edu.sgnih.gov This covalent modification of the DNA base leads to the formation of base-labile lesions. nih.govresearchgate.net Subsequent treatment, such as with piperidine (B6355638) or thermal conditions, results in the cleavage of the DNA backbone at the site of the alkylated guanine. nih.govnih.gov This targeted interaction with guanine residues underscores the specific nature of this compound's DNA-damaging activity.

Effects on Cellular Processes in Research Models (e.g., cytotoxicity, cell cycle modulation, apoptosis induction)

The DNA-damaging capabilities of this compound translate into significant effects on cellular processes, most notably cytotoxicity. chimia.chntu.edu.sgresearchgate.netresearchgate.netnih.govntu.edu.sguab.cat The compound has demonstrated modest cytotoxic properties against Vero cells. researchgate.netnih.govuab.cat

The induction of DNA lesions by this compound can disrupt the normal progression of the cell cycle and trigger programmed cell death, or apoptosis. While specific studies on this compound's direct effects on cell cycle and apoptosis are not extensively detailed in the provided search results, the mechanism of DNA alkylation is a well-known trigger for these cellular responses. For instance, DNA damage can activate cell cycle checkpoints, leading to arrest, and if the damage is irreparable, it can initiate apoptotic pathways. Other compounds that induce DNA damage or modulate the cell cycle, such as securinine (B1681715) and fascaplysin, have been shown to induce apoptosis in various cancer cell lines. researchgate.netnih.gov The activation of caspases is a key event in Fas-induced apoptosis and is dependent on the cell cycle phase. nih.gov

Table of Research Findings on this compound's Cytotoxicity

| Cell Line | Measurement | Result |

|---|---|---|

| Vero cells | Cytotoxicity | Modest activity observed. researchgate.netnih.govuab.cat |

| DNA repair-deficient yeast | Biological Activity | Active. nih.gov |

Pre Clinical Biological Evaluation of Fasicularin and Its Derivatives

In Vitro Cytotoxicity Studies in Various Cell Lines

The cytotoxic potential of fasicularin has been evaluated in a limited number of cell lines. Early studies identified its activity against Vero cells, which are derived from the kidney epithelium of an African green monkey. Furthermore, experiments have demonstrated that this compound exhibits selective and potent activity against a DNA repair-deficient strain of yeast. acs.orgmdpi.com This hypersensitivity suggests that the compound's cytotoxicity is directly linked to its ability to inflict damage on cellular DNA, which is more lethal to cells that lack the machinery to repair such lesions. acs.org

The reported 50% inhibitory concentration (IC₅₀) for this compound highlights its cytotoxic nature.

Interactive Table: this compound In Vitro Cytotoxicity

| Cell Line | Cell Type | Organism | IC₅₀ (µg/mL) | Citation |

|---|---|---|---|---|

| Vero | Kidney Epithelial | Cercopithecus aethiops (African green monkey) | 14 | acs.orgscholaris.ca |

So far, comprehensive screening of this compound against a broad panel of human cancer cell lines has not been extensively reported in the literature.

DNA Damaging Activity in Cellular and Cell-Free Systems

The primary mechanism behind this compound's biological activity is its function as a DNA alkylating agent. cansa.org.zaresearchgate.net This has been demonstrated in both cell-free and cellular contexts.

In cell-free systems, experiments using 5'-radiolabeled DNA duplexes have shown that this compound induces strand cleavage selectively at guanine (B1146940) residues. acs.orgscholaris.ca This damage occurs after treatment with piperidine (B6355638), indicating the formation of base-labile lesions. acs.org The underlying chemistry involves the intramolecular displacement of the thiocyanate (B1210189) group to form a reactive aziridinium (B1262131) ion intermediate. acs.org This electrophilic species then alkylates the N7 position of guanine, the most nucleophilic site in DNA. acs.org This covalent modification of the guanine base weakens the DNA backbone, leading to strand scission upon subsequent treatment. acs.org

The evidence for this mechanism in a cellular context is supported by the observed hypersensitivity of DNA repair-deficient yeast cells to this compound. acs.org Cells that cannot repair the N7-guanine adducts formed by this compound are more susceptible to its cytotoxic effects. This mode of action is noteworthy as this compound was the first natural product identified to generate a DNA-alkylating aziridinium ion through a mechanism analogous to that of established synthetic anticancer drugs like mechlorethamine, melphalan, and chlorambucil. scholaris.ca

Comparative Biological Activity with Related Marine Alkaloids (e.g., Cylindricines, Lepadiformines)

This compound belongs to a family of tricyclic marine alkaloids that includes the cylindricines and lepadiformines, which share related structural frameworks but exhibit distinct biological activity profiles.

Cylindricines: This group of alkaloids, such as cylindricines A and B, are structurally similar to this compound and are also proposed to interconvert through an aziridinium ion intermediate. acs.org However, their reported biological activity is generally weak. For instance, many cylindricines have only shown toxicity in a brine shrimp assay, with no significant cytotoxicity reported against cancer cell lines in initial studies. acs.org Later work did show that some cylindricines possess moderate cytotoxic activity against human cervix carcinoma (HeLa) and human T lymphocyte (Jurkat) cells.

Lepadiformines: Lepadiformine (B1252025) is another related alkaloid that, unlike this compound, has demonstrated a broader range of biological effects. It shows moderate in vitro cytotoxicity against nasopharynx carcinoma (KB) and non-small-cell lung carcinoma (NSCLC-N6) cell lines. acs.org More distinctly, lepadiformine has been investigated for its cardiovascular effects, causing bradycardia and a transient fall in blood pressure in rats, suggesting it may have antiarrhythmic properties. acs.org These cardiovascular activities have not been reported for this compound.

Interactive Table: Comparative Biological Activities

| Compound Family | Primary Reported Biological Activity | Mechanism | Citation |

|---|---|---|---|

| This compound | Cytotoxicity (Vero cells, DNA repair-deficient yeast) | DNA alkylation via aziridinium ion | acs.orgmdpi.comscholaris.ca |

| Cylindricines | Low to moderate cytotoxicity (brine shrimp, some cancer cell lines) | Presumed to involve aziridinium ion formation | acs.org |

| Lepadiformines | Moderate cytotoxicity (KB, NSCLC-N6); Cardiovascular effects (bradycardia, hypotension) | Cytotoxicity mechanism not fully elucidated; cardiovascular effects studied in vivo | acs.org |

Structure Activity Relationship Sar Studies of Fasicularin Derivatives

Design Principles for Fasicularin Analogues

The design of this compound analogues is primarily guided by its mechanism of action and its complex molecular architecture. The core principle revolves around synthesizing derivatives that can elucidate the role of different parts of the molecule in its DNA-damaging activity. This compound is believed to exert its cytotoxic effects by forming a reactive aziridinium (B1262131) ion, which then alkylates DNA, particularly at guanine (B1146940) residues. nih.govresearchgate.net This mechanism is analogous to that of clinically used anticancer drugs like mechlorethamine. nih.gov

Key design strategies for this compound analogues therefore include:

Modification of the Tricyclic Core: Synthesizing analogues with altered ring sizes or conformations to probe the spatial requirements for biological activity. This includes creating isomers with different ring fusions or conformations, such as those seen in the related lepadiformine (B1252025) alkaloids. ntu.edu.sgacs.org

Alteration of the Thiocyanate (B1210189) Group: Replacing the thiocyanate moiety with other functional groups to confirm its role as a leaving group in the formation of the aziridinium ion and to modulate reactivity.

Stereochemical Control: The synthesis of various stereoisomers is a fundamental design principle. This allows for the investigation of how the spatial arrangement of atoms, particularly at key chiral centers like C2, C5a, C9a, and C13, affects the molecule's ability to adopt the correct conformation for DNA alkylation. ntu.edu.sgacs.org

The overarching goal of these design principles is to map the pharmacophore of this compound, identifying the essential structural features required for cytotoxicity and potentially developing simpler, more potent, or more selective analogues. ubc.ca

Impact of Core Skeleton Modifications on Biological Function

The tricyclic core of this compound, a perhydropyrido[2,1-j]quinoline system, is a critical determinant of its biological function. researchgate.net Modifications to this skeleton, particularly in comparison to the related lepadiformine alkaloids, provide significant insight into the SAR.

This compound's structure is defined by a trans-fused 1-azadecalin AB ring system in a chair-chair conformation, fused to a piperidine (B6355638) C-ring. acs.orgjst.go.jp In contrast, the lepadiformine alkaloids possess a perhydropyrrolo[2,1-j]quinoline skeleton, where the C-ring is a five-membered pyrrolidine (B122466). ntu.edu.sgacs.org This seemingly small difference, along with the stereochemistry of the C2-alkyl group, forces the AB ring system of lepadiformine into a twist-boat conformation. ntu.edu.sgjst.go.jp

Synthetic efforts have enabled the creation of various isomers and analogues with modified core structures. For instance, divergent synthetic routes can produce either the this compound or lepadiformine framework from a common intermediate, allowing for a systematic study of how the core structure influences activity. researchgate.net The synthesis of analogues with a cis-fused AB ring system has also been a target, further highlighting the importance of the trans-fusion for the activity observed in the natural product. researchgate.net

Table 1: Comparison of this compound and Lepadiformine Core Skeletons

| Feature | This compound | Lepadiformine |

| Core Skeleton | Perhydropyrido[2,1-j]quinoline | Perhydropyrrolo[2,1-j]quinoline |

| C-Ring | Piperidine (6-membered) | Pyrrolidine (5-membered) |

| AB Ring Fusion | trans | trans |

| AB Ring Conformation | Chair-chair | Twist-boat |

| Primary Biological Activity | DNA-damaging cytotoxicity nih.gov | Cardiovascular effects, cytotoxicity mdpi.com |

Role of Specific Functional Groups (e.g., thiocyanate unit, hexyl chain) on Activity

The biological activity of this compound is not only dependent on its tricyclic core but also on its specific functional groups, most notably the thiocyanate unit at C13 and the hexyl chain at C2.

The hexyl chain at the C2 position plays a crucial stereodirecting role. The specific β-orientation of this chain is what forces the trans-fused AB-decalin ring system into the stable chair-chair conformation. acs.orgjst.go.jp If the hexyl group were in the α-orientation (as in lepadiformine A), the steric interactions would induce a conformational switch to the twist-boat form. ntu.edu.sgacs.org This conformational control makes the hexyl chain a critical determinant of the molecule's three-dimensional shape and, consequently, its biological efficacy. Modifying the length or branching of this alkyl chain in synthetic analogues could fine-tune the molecule's lipophilicity and potentially its interaction with DNA or cellular membranes, while preserving the essential core conformation.

Stereochemical Influence on Biological Efficacy

The most significant stereochemical feature is the relative configuration at the C2 position. As discussed previously, the β-orientation of the C2-hexyl group is essential for maintaining the chair-chair conformation of the AB-ring system. acs.orgjst.go.jp This conformation is believed to be the biologically active one for DNA damage. Synthetic strategies for this compound prominently feature methods for the stereocontrolled installation of this C2 hexyl group, underscoring its importance. acs.orgnih.gov

The trans-fusion of the A and B rings is another cornerstone of the this compound structure. ntu.edu.sg This fusion creates a rigid and well-defined three-dimensional scaffold. Synthetic approaches that yield cis-fused isomers have been explored, and the resulting compounds would be expected to have vastly different shapes and biological activities. researchgate.net

Furthermore, the stereochemistry at C13, where the thiocyanate group is attached, is vital for the intramolecular reaction that forms the aziridinium ion. The proximity and orientation of the nitrogen atom and the C13 carbon must be precise for the cyclization to occur efficiently. Total synthesis efforts often focus on controlling the stereochemistry of precursors to ensure the correct final arrangement. nih.govresearchgate.netresearchgate.net

Table 2: Key Stereochemical Features and Their Influence

| Stereochemical Feature | Description | Influence on Biological Efficacy |

| C2-Hexyl Group | β-orientation | Enforces the chair-chair conformation of the AB-ring system, which is critical for activity. acs.org |

| AB Ring Fusion | trans-1-azadecalin | Creates a rigid, defined molecular scaffold necessary for biological function. ntu.edu.sgjst.go.jp |

| C13-Thiocyanate Group | Specific configuration | Enables the intramolecular cyclization to form the reactive aziridinium ion for DNA alkylation. nih.gov |

Advanced Analytical Methodologies for Fasicularin Research

Quantitative Analysis in Biological and Synthetic Samples

Accurate quantification of Fasicularin is fundamental to understanding its biological activity and optimizing its synthetic production. In biological samples, where concentrations can be exceedingly low, and the matrix is complex, highly sensitive methods are required. While specific quantitative data for this compound in biological matrices is not extensively detailed in the available literature, the principles of quantitative analysis for similar complex molecules are well-established. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed for their high sensitivity and selectivity. researchgate.net For synthetic samples, quantitative analysis is essential for determining reaction yields and purity. This can be achieved through methods such as quantitative Nuclear Magnetic Resonance (qNMR) or chromatography with a suitable detector. westmont.edu

For instance, in the quantitative analysis of synthetic cannabinoids, a study comparing 19F NMR and Gas Chromatography-Mass Spectrometry (GC-MS) demonstrated a strong agreement between the two techniques, with only a 7.2% difference in quantification results. westmont.edu This highlights the reliability of spectroscopic and chromatographic methods for the quantification of complex organic molecules.

Hyphenated Techniques for Complex Mixture Analysis

The isolation and analysis of this compound, whether from its natural source, the ascidian Nephteis fasicularis, or from a synthetic reaction mixture, invariably involve dealing with complex mixtures. nih.govuni-tuebingen.de Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the analysis of complex mixtures containing compounds like this compound. LC separates the components of the mixture, and the tandem mass spectrometer provides structural information and sensitive detection. researchgate.net For example, LC-MS analysis has been used to identify reaction products in the synthesis of related oxindoles. semanticscholar.org In the broader context of natural product research, LC-MS/MS is a standard method for the detection and quantification of analytes in biological fluids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable hyphenated technique, particularly for volatile or derivatized non-volatile compounds. It has been employed in the analysis of bioactive compounds from fungal extracts and in the characterization of synthetic intermediates. uni-tuebingen.deresearchgate.netub.edu For example, GC-MS analysis of a sponge-derived Fusarium species revealed the presence of 47 bioactive compounds. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. This technique is particularly useful for the unambiguous identification of components in complex mixtures without the need for prior isolation. While direct applications to this compound are not prominent in the reviewed literature, the methodology is well-suited for the structural analysis of complex natural products and their synthetic analogues. snu.ac.kr

Spectroscopic Techniques for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction kinetics, and maximizing product yield. perkinelmer.com Various spectroscopic techniques can be employed for this purpose.

Infrared (IR) Spectroscopy: Modern Fourier Transform Infrared (FT-IR) spectrometers with rapid scan capabilities can monitor fast chemical reactions in real-time, providing specific chemical information about the consumption of reactants and the formation of products. perkinelmer.com

UV-Visible (UV-Vis) Spectroscopy: This technique is often used to monitor reaction progress by measuring changes in light absorbance, which is directly proportional to the concentration of a chromophore-containing species. researchgate.net It is a valuable tool for studying reaction kinetics in various manufacturing and research settings. researchgate.netsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about molecular structure and dynamics, making it a powerful tool for monitoring the progress of chemical reactions and identifying intermediates. solubilityofthings.comlongdom.org For instance, NMR has been instrumental in elucidating the structures of this compound and related alkaloids. uni-tuebingen.deresearchgate.netnih.gov

The table below summarizes the applicability of these real-time monitoring techniques.

| Spectroscopic Technique | Information Provided | Applicability to this compound Synthesis |

| Infrared (IR) Spectroscopy | Changes in functional groups | Monitoring the formation or disappearance of key functional groups during synthesis. perkinelmer.com |

| UV-Visible (UV-Vis) Spectroscopy | Changes in concentration of chromophoric species | Potentially applicable if key intermediates or the final product have a distinct UV-Vis absorbance. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural changes | Tracking the conversion of starting materials to products and identifying intermediates. longdom.org |

Chromatographic Purity Assessment and Verification

Ensuring the purity of a synthesized or isolated compound is a critical final step in any chemical research. Chromatographic techniques are the gold standard for assessing the purity of compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for qualitatively assessing the purity of a sample and monitoring the progress of a reaction. epfl.ch

Flash Chromatography: This technique is widely used for the purification of synthetic compounds. epfl.ch The purity of the collected fractions is typically assessed by TLC.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both the purification and the precise purity assessment of compounds. uni-tuebingen.de Analytical HPLC can provide a quantitative measure of purity by comparing the peak area of the main compound to the total area of all peaks.

The purity of synthetic intermediates and final products in various syntheses related to this compound has been confirmed using these chromatographic methods, often in conjunction with spectroscopic analysis. nih.govscholaris.ca

Future Directions and Research Challenges in Fasicularin Chemistry and Biology

Unexplored Biosynthetic Pathways and Metabolic Engineering Opportunities

The complete biosynthetic pathway of Fasicularin in its natural source, the ascidian Nephteis fasicularis, remains largely unelucidated. While the thiocyanate (B1210189) group's inclusion is a point of biosynthetic interest, the specific enzymatic machinery and genetic underpinnings responsible for the assembly of its complex tricyclic core are unknown. Unraveling this pathway is a fundamental challenge that holds the key to understanding how this intricate molecule is constructed in nature. Identifying and characterizing the genes and enzymes involved in this compound's biosynthesis would not only provide profound insights into marine natural product biosynthesis but also open up exciting avenues for metabolic engineering.

Metabolic engineering presents a significant opportunity for the sustainable production of this compound and its analogues. frontiersin.orgresearchgate.net By transferring the identified biosynthetic genes into a heterologous host, such as E. coli or yeast, it may be possible to create microbial cell factories for the production of this valuable compound. frontiersin.orgebsco.com This approach could overcome the limitations of sourcing this compound from its natural marine environment, which is often inefficient and ecologically disruptive. Furthermore, metabolic engineering could be employed to generate novel, "unnatural" derivatives of this compound by manipulating the biosynthetic pathway, potentially leading to compounds with enhanced or novel biological activities. nih.gov

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Significant progress has been made in the total synthesis of this compound, with various strategies being reported. nih.govntu.edu.sgntu.edu.sg These syntheses have been crucial for confirming its structure and providing material for biological studies. researchgate.net Key strategies have included intramolecular acylnitroso Diels-Alder reactions, azaspirocyclization, and approaches starting from chiral building blocks. nih.govjst.go.jpresearchgate.net

However, a continuing challenge is the development of more efficient and sustainable synthetic routes. Many existing syntheses are lengthy and may not be practical for producing large quantities of the compound or its analogues for extensive biological evaluation. nih.gov Future research in this area should focus on several key aspects:

Stereoselectivity: Refining methods to achieve even greater control over the stereochemistry of the molecule, which is critical for its biological activity. ntu.edu.sg

Sustainability: Employing greener chemical processes that minimize waste and use less hazardous reagents.

Divergent Synthesis: Creating synthetic pathways that allow for the easy generation of a diverse range of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. ntu.edu.sgnih.gov

Recent advancements have explored novel strategies such as the use of a chiral N-alkoxyamide to control reactivity and stereoselectivity, and gold-catalyzed tandem reactions, paving the way for more innovative and efficient synthetic approaches. nih.govacs.orgresearchgate.netacs.org

Identification of Additional Molecular Targets and Biological Pathways

Early biological studies revealed that this compound's cytotoxicity stems from its ability to damage DNA. researchgate.netnih.gov It is the first natural product discovered to generate a DNA-alkylating aziridinium (B1262131) ion, a mechanism analogous to some clinically used anticancer drugs. researchgate.netnih.gov This DNA-damaging activity is a key aspect of its biological profile. jst.go.jp

However, it is highly probable that this compound interacts with other molecular targets and modulates various biological pathways within the cell. The complexity of its structure suggests the potential for multiple modes of action. A significant future research direction is the comprehensive identification of these additional targets and pathways. This could be achieved through a combination of approaches:

Proteomics and Transcriptomics: Analyzing changes in protein and gene expression in cells treated with this compound to identify affected pathways. csic.es

Chemical Proteomics: Using affinity-based probes to pull down and identify direct protein binding partners of this compound.

High-Throughput Screening: Screening this compound against large panels of enzymes, receptors, and other biological targets to uncover new activities.

Identifying these additional targets will provide a more complete understanding of this compound's mechanism of action and could reveal novel therapeutic applications beyond its DNA-damaging properties.

Design and Synthesis of Highly Potent and Selective Analogues for Mechanistic Probes

The development of highly potent and selective analogues of this compound is crucial for its advancement as a chemical probe and potential therapeutic lead. nih.gov Such analogues can be invaluable tools for dissecting its mechanism of action and for improving its therapeutic index. uic.eduufl.edu The synthesis of analogues allows for systematic exploration of the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological effects.

Future research should focus on designing and synthesizing analogues with specific goals in mind:

Enhanced Potency: Modifying the structure to increase its affinity for its primary target(s).

Improved Selectivity: Engineering the molecule to interact more specifically with its intended target(s) while minimizing off-target effects.

Mechanistic Probes: Creating derivatives with specific functionalities (e.g., fluorescent tags, photoaffinity labels) that can be used to visualize and study its interactions within the cell.

The ability to generate a library of diverse analogues through efficient synthetic routes will be instrumental in achieving these goals. nih.gov

Integration of Computational and Experimental Approaches in Natural Product Research

The synergy between computational and experimental methods offers a powerful paradigm for accelerating research on natural products like this compound. nih.govnih.govresearchgate.net Integrating these approaches can streamline the entire discovery and development process, from identifying new leads to optimizing their properties.

Key areas where this integration will be particularly impactful include:

Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into reaction mechanisms and the origins of selectivity in synthetic routes. researchgate.netsci-hub.se This understanding can guide the design of more efficient syntheses.

Target Identification and Validation: Molecular docking and dynamics simulations can predict potential binding partners of this compound, helping to prioritize experimental validation.

Analogue Design: Computational modeling can be used to predict the biological activity of virtual analogues, allowing for the rational design of more potent and selective compounds before committing to their synthesis. colab.ws

Interpreting Experimental Data: Computational methods can help to rationalize and interpret complex experimental results, leading to a deeper understanding of this compound's chemical and biological properties.

By creating a feedback loop where computational predictions guide experimental work and experimental results refine computational models, researchers can navigate the complexities of this compound chemistry and biology with greater efficiency and precision. nih.govresearchgate.netsci-hub.se

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Fasicularin from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC for purification . Structural characterization employs NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm molecular weight and functional groups. Purity assessment via HPLC with UV/Vis or ELSD detection is critical, ensuring ≥95% purity for biological assays .

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Common assays include cytotoxicity (MTT assay on cancer cell lines), antimicrobial activity (MIC determination via broth dilution), and enzyme inhibition (e.g., kinase or protease assays). Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3) to minimize variability. Normalize results to solvent-only controls to account for nonspecific effects .

Q. How can researchers validate this compound’s structural identity and purity?

- Methodological Answer : Combine spectroscopic data (NMR, IR) with chromatographic retention times (HPLC) and compare against literature or authentic standards. For novel analogs, X-ray crystallography or NOESY experiments may resolve stereochemistry. Purity is quantified via area-under-the-curve (AUC) analysis in HPLC, with impurities ≤5% .

Advanced Research Questions

Q. How should researchers address contradictions in reported mechanisms of action for this compound?

- Methodological Answer : Discrepancies (e.g., conflicting kinase vs. protease inhibition claims) require orthogonal assays (e.g., in silico docking, CRISPR knockouts, or isothermal titration calorimetry). Meta-analyses of existing data can identify confounding variables (e.g., cell line specificity, assay pH). Replicate studies under standardized conditions to isolate mechanisms .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

- Methodological Answer : Retrosynthetic analysis identifies key intermediates (e.g., macrocyclic lactone core). Improve stereoselectivity using asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution. Optimize protecting groups (e.g., TBS for hydroxyls) and stepwise coupling (e.g., Mitsunobu reaction). Monitor yield at each step via LC-MS and adjust solvent systems (e.g., THF/water mixtures) .

Q. How can the PICOT framework guide preclinical studies evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Population : Define model organisms (e.g., Mus musculus for oncology) or cell lines (e.g., HeLa for cervical cancer).

- Intervention : Dosage range (e.g., 1–100 µM) and administration route (e.g., intraperitoneal).

- Comparison : Use standard therapies (e.g., paclitaxel) as benchmarks.

- Outcome : Quantify tumor volume reduction or apoptosis markers (e.g., caspase-3 activation).

- Time : Establish endpoints (e.g., 14-day survival in xenografts). This structure ensures focused, hypothesis-driven research .

Q. What protocols ensure reproducibility in this compound’s pharmacological studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document solvent batches, cell passage numbers, and equipment calibration.

- Share raw data (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo).

- Use blinded analysis for in vivo studies to minimize bias. Reference NIH guidelines for preclinical rigor .

Data Analysis and Reporting

Q. How should conflicting data on this compound’s cytotoxicity be statistically reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.